Trimethyl(pentafluorophenyl)silane chemical properties
Trimethyl(pentafluorophenyl)silane chemical properties
An In-depth Technical Guide to the Chemical Properties of Trimethyl(pentafluorophenyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl(pentafluorophenyl)silane, with the chemical formula C₉H₉F₅Si, is a versatile organosilicon compound of significant interest in modern organic synthesis.[1][2] Its unique chemical architecture, featuring a trimethylsilyl group attached to a pentafluorophenyl ring, imparts a distinct reactivity profile that makes it a valuable reagent in various chemical transformations. This technical guide provides a comprehensive overview of the chemical and physical properties of trimethyl(pentafluorophenyl)silane, detailed experimental protocols for its key reactions, and a summary of its applications in synthetic chemistry.
Core Chemical Properties
Trimethyl(pentafluorophenyl)silane is a colorless to almost colorless clear liquid under standard conditions.[2][3] The presence of the electron-withdrawing pentafluorophenyl group significantly influences the electronic properties of the silicon atom and the aromatic ring, making the compound susceptible to both nucleophilic and electrophilic attack at different positions. It is soluble in common organic solvents such as benzene and dichloromethane.[4]
Physicochemical Data
A summary of the key physical and chemical properties of trimethyl(pentafluorophenyl)silane is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₉F₅Si | [1][2] |
| Molecular Weight | 240.25 g/mol | [2][3] |
| Appearance | Colorless to almost colorless clear liquid | [2][3] |
| Melting Point | -50 °C | [3] |
| Boiling Point | 170 °C (lit.) | [3][4][5] |
| Density | 1.261 g/mL at 25 °C (lit.) | [3][4][5] |
| Refractive Index (n20/D) | 1.433 (lit.) | [3][4][5] |
| Flash Point | 130 °F (54.4 °C) | [3] |
| CAS Number | 1206-46-8 | [1][2] |
Spectral Data
-
Mass Spectrometry : The mass spectrum of trimethyl(pentafluorophenyl)silane shows characteristic fragmentation patterns that can be used for its identification.[1]
-
¹H NMR : The proton NMR spectrum typically shows a singlet corresponding to the nine protons of the trimethylsilyl group.
-
¹⁹F NMR : The fluorine NMR spectrum displays signals corresponding to the five fluorine atoms on the aromatic ring.
Reactivity and Synthetic Applications
Trimethyl(pentafluorophenyl)silane exhibits a rich and varied reactivity, making it a valuable tool in organic synthesis. The C-Si bond can be cleaved by electrophiles, while the pentafluorophenyl ring is susceptible to nucleophilic aromatic substitution, particularly at the para-position.
Synthesis of Trimethyl(pentafluorophenyl)silane
A general method for the synthesis of trimethyl(pentafluorophenyl)silane involves the reaction of a pentafluorophenyl Grignard or organolithium reagent with a trimethylsilyl halide. A common starting material is bromopentafluorobenzene.[6]
Experimental Protocol: Synthesis from Bromopentafluorobenzene
Materials:
-
Bromopentafluorobenzene
-
Magnesium turnings or n-butyllithium
-
Trimethylchlorosilane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a solution of bromopentafluorobenzene in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent, pentafluorophenylmagnesium bromide.
-
Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add trimethylchlorosilane to the cooled solution of the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield trimethyl(pentafluorophenyl)silane.
Oxidation to Pentafluorophenol
Trimethyl(pentafluorophenyl)silane can be oxidized to pentafluorophenol, a valuable synthetic intermediate. This reaction is typically carried out using an oxidizing agent in the presence of a fluoride source and a catalyst.
Experimental Protocol: Oxidation of Trimethyl(pentafluorophenyl)silane
Materials:
-
Trimethyl(pentafluorophenyl)silane
-
tert-Butyl peroxybenzoate
-
Potassium fluoride (KF)
-
Copper(I) chloride (CuCl)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction flask, dissolve trimethyl(pentafluorophenyl)silane in DMF.
-
Add potassium fluoride and copper(I) chloride to the solution.
-
While stirring at 20 °C, add tert-butyl peroxybenzoate to the reaction mixture.
-
Continue stirring at 20 °C and monitor the reaction progress by GC or TLC.
-
Upon completion, pour the reaction mixture into a dilute hydrochloric acid solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain pentafluorophenol.[7]
Reaction with Heterocyclic N-Oxides
A significant application of trimethyl(pentafluorophenyl)silane is in the direct C-H functionalization of heterocyclic N-oxides. This base-mediated reaction allows for the regioselective introduction of the pentafluorophenyl group at the 2-position of the heterocycle.
Experimental Protocol: Reaction with Heterocyclic N-Oxides
Materials:
-
Heterocyclic N-oxide (e.g., pyridine N-oxide)
-
Trimethyl(pentafluorophenyl)silane
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
3Å molecular sieves
Procedure:
-
To a stirred solution of the heterocyclic N-oxide and 3Å molecular sieves in anhydrous THF at -20 °C, add trimethyl(pentafluorophenyl)silane.
-
Add potassium tert-butoxide in portions every 10 minutes.
-
Allow the reaction to stir for an additional 10 minutes after the final addition.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2-(pentafluorophenyl)-substituted N-heterocycle.
Nucleophilic Aromatic Substitution on Derived Heterocycles
The pentafluorophenyl group introduced onto the heterocycle provides a handle for further functionalization. The para-fluoro substituent is particularly susceptible to nucleophilic displacement by various nucleophiles.
Experimental Protocol: Nucleophilic Substitution
Materials:
-
2-(Pentafluorophenyl)-substituted N-heterocycle
-
Nucleophile (e.g., sodium thiophenolate, sodium ethanethiolate)
-
Solvent (e.g., DMF)
Procedure:
-
Dissolve the 2-(pentafluorophenyl)-substituted N-heterocycle in a suitable solvent like DMF.
-
Add the nucleophile to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over a drying agent, and concentrate.
-
Purify the product by column chromatography.
Formation of Silyl Enol Ethers
Trimethyl(pentafluorophenyl)silane can react with ketones under nucleophilic catalysis to form the corresponding trimethylsilyl enol ethers. These are versatile intermediates in organic synthesis, for example, in Mukaiyama aldol additions.
General Procedure: Silylation of Ketones
Materials:
-
Ketone
-
Trimethyl(pentafluorophenyl)silane
-
Base (e.g., triethylamine) or a nucleophilic catalyst
-
Solvent (e.g., DMF)
Procedure:
-
Dissolve the ketone and the base in the solvent.
-
Add trimethyl(pentafluorophenyl)silane to the mixture.
-
Heat the reaction mixture to facilitate the formation of the silyl enol ether.
-
The progress of the reaction can be monitored by IR spectroscopy (disappearance of the ketone C=O stretch) or NMR spectroscopy.
-
After completion, the silyl enol ether can be isolated by distillation or used in situ for subsequent reactions.
Logical Relationships in Reactivity
The reactivity of trimethyl(pentafluorophenyl)silane can be understood through the electronic nature of its constituent parts. The trimethylsilyl group is a good leaving group in the presence of nucleophiles that activate the silicon center, while the pentafluorophenyl ring is highly electron-deficient and prone to nucleophilic attack.
Safety Information
Trimethyl(pentafluorophenyl)silane is a flammable liquid and vapor. It can cause skin and eye irritation.[3] It is important to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a cool, dry place away from incompatible materials.
Conclusion
Trimethyl(pentafluorophenyl)silane is a valuable and versatile reagent in organic synthesis. Its unique reactivity allows for the introduction of the pentafluorophenyl moiety into a variety of molecules and for the formation of useful synthetic intermediates such as silyl enol ethers. The experimental protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively and safely utilize this compound in their work.
References
- 1. Trimethyl(pentafluorophenyl)silane | C9H9F5Si | CID 297554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TRIMETHYL(PENTAFLUOROPHENYL)SILANE CAS#: 1206-46-8 [amp.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. TRIMETHYL(PENTAFLUOROPHENYL)SILANE | 1206-46-8 [chemicalbook.com]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. Volume # 4(125), July - August 2019 — "Preparation of Pentafluorophenol and Other Polyfluorophenols and Polyfluorodihydroxybenzenes from Polyfluoroaromatic Acids " [notes.fluorine1.ru]
- 7. en.notes.fluorine1.ru [en.notes.fluorine1.ru]
